molecular formula C5H14Cl2N2O B2496019 2-(1,2-Oxazolidin-2-yl)ethanamine;dihydrochloride CAS No. 2460749-81-7

2-(1,2-Oxazolidin-2-yl)ethanamine;dihydrochloride

Cat. No.: B2496019
CAS No.: 2460749-81-7
M. Wt: 189.08
InChI Key: YUNWBOMQDJFXAK-UHFFFAOYSA-N
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Description

2-(1,2-Oxazolidin-2-yl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C5H12N2O.2HCl. It is a derivative of oxazolidine, a five-membered ring containing both nitrogen and oxygen atoms. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Oxazolidin-2-yl)ethanamine;dihydrochloride can be achieved through several methods. One effective synthetic method involves the visible-light promoted three-component tandem reaction of aryl allylamines, 2-BTSO2CF2H (BT = Benzothiazole), and isocyanates. This method features mild reaction conditions and good functional group tolerance .

Another method involves the intramolecular heterocyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of NaH at room temperature, resulting in high yields of 2-oxazolidinones .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Oxazolidin-2-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the oxazolidine ring, leading to the formation of different amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the oxazolidine ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various oxazolidinone derivatives, amine derivatives, and substituted oxazolidines. These products have diverse applications in pharmaceuticals, agrochemicals, and other industries.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-Oxazolidin-2-yl)ethanamine;dihydrochloride is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Its ability to act as a chiral auxiliary and its potential biological activity make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-(1,2-oxazolidin-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c6-2-4-7-3-1-5-8-7;;/h1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNWBOMQDJFXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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